

HPLC analytical method for 3-Chloro-2-(4-fluorophenoxy)aniline

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Compound of Interest

Compound Name:	3-Chloro-2-(4-fluorophenoxy)aniline
Cat. No.:	B1318590

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An HPLC analytical method for the quantitative determination of **3-Chloro-2-(4-fluorophenoxy)aniline** is detailed below. This application note provides a starting point for method development and validation, crucial for researchers, scientists, and professionals in drug development. The proposed method is based on reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a common and reliable technique for the analysis of aromatic amines.

Application Notes

This method is intended for the quantification of **3-Chloro-2-(4-fluorophenoxy)aniline** in bulk drug substances and as a starting point for its determination in formulated products. The procedure utilizes a C18 stationary phase and an isocratic mobile phase of acetonitrile and a phosphate buffer, providing good peak shape and resolution. UV detection is performed at a wavelength determined by the UV spectrum of the analyte, anticipated to be in the range of 230-280 nm based on the aniline chromophore.^{[1][2][3]} Method validation should be performed in accordance with ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis. The proposed chromatographic conditions are summarized in the table below.

Table 1: Proposed HPLC Chromatographic Conditions

Parameter	Proposed Value
HPLC Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (60:40 v/v)[4][5]
Flow Rate	1.0 mL/min[6]
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	240 nm (To be confirmed by UV scan)
Run Time	Approximately 10 minutes

Reagent and Sample Preparation

2.1. Reagents

- Acetonitrile (HPLC Grade)
- Potassium dihydrogen phosphate (Analytical Grade)
- Orthophosphoric acid (Analytical Grade)
- Water (HPLC Grade)
- **3-Chloro-2-(4-fluorophenoxy)aniline** reference standard

2.2. Preparation of 0.02 M Phosphate Buffer (pH 3.0)

- Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

- Adjust the pH to 3.0 with orthophosphoric acid.
- Filter the buffer solution through a 0.45 µm membrane filter.

2.3. Preparation of Mobile Phase

- Mix acetonitrile and the 0.02 M phosphate buffer (pH 3.0) in a 60:40 volume/volume ratio.
- Degas the mobile phase by sonication or helium sparging before use.

2.4. Preparation of Standard Solution

- Accurately weigh about 10 mg of **3-Chloro-2-(4-fluorophenoxy)aniline** reference standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
- Prepare a working standard solution of 10 µg/mL by diluting 10 mL of the stock solution to 100 mL with the mobile phase.

2.5. Preparation of Sample Solution

- Accurately weigh a quantity of the sample equivalent to about 10 mg of **3-Chloro-2-(4-fluorophenoxy)aniline** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
- Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter.
- Dilute 10 mL of the filtered solution to 100 mL with the mobile phase to obtain a theoretical concentration of 10 µg/mL.

System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria. The parameters to be assessed are presented in the table below.

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
% RSD of Peak Areas	$\leq 2.0\%$ (from 5 replicate injections of the standard solution)

Analytical Procedure

- Inject 10 μL of the blank (mobile phase), followed by five replicate injections of the standard solution.
- After the system suitability criteria are met, inject the sample solutions in duplicate.
- Record the chromatograms and measure the peak area for the analyte.

Calculation

The concentration of **3-Chloro-2-(4-fluorophenoxy)aniline** in the sample can be calculated using the following formula:

Method Validation Parameters

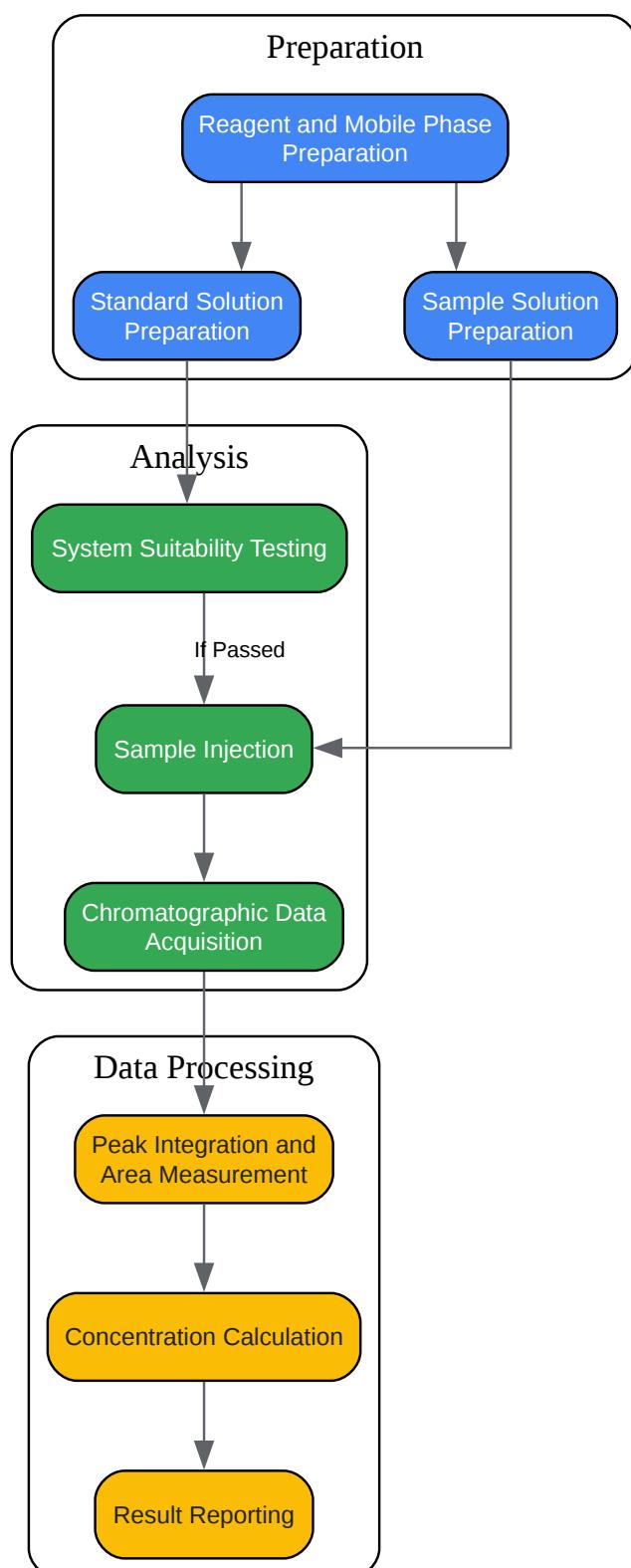
For this method to be considered reliable, it must undergo a thorough validation process. The key validation parameters are summarized in the table below.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

Parameter	Description	Typical Acceptance Criteria
Specificity	Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.	No interference from blank and placebo at the retention time of the analyte.
Linearity	The ability of the method to elicit test results that are directly proportional to the analyte concentration.	Correlation coefficient (r^2) ≥ 0.999 over a range of concentrations (e.g., 50-150% of the working concentration).
Accuracy	The closeness of test results obtained by the method to the true value.	% Recovery between 98.0% and 102.0% at three concentration levels.
Precision	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.	% RSD $\leq 2.0\%$ for repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.	Signal-to-noise ratio of 10:1.
Robustness	A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.	No significant changes in results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.

Visualizations

Below is a diagram illustrating the general workflow for the HPLC analysis of **3-Chloro-2-(4-fluorophenoxy)aniline**.



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Caption: Workflow for HPLC Analysis.

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